

The Binding Site of GSK837149A on Fatty Acid Synthase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor **GSK837149A** and human Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. Understanding the precise binding site and mechanism of action of inhibitors like **GSK837149A** is paramount for the rational design of next-generation anticancer agents.

Executive Summary

GSK837149A is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human FASN.[1][2][3][4] It exhibits reversible inhibition with a high binding affinity. Mechanistic studies have revealed that **GSK837149A** acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor concerning acetoacetyl-CoA, suggesting a complex interplay at the active site.[2] While its utility in cell-based assays is limited by poor cell permeability, **GSK837149A** remains an invaluable tool for probing the structure and function of the FASN KR domain.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of **GSK837149A** with FASN.

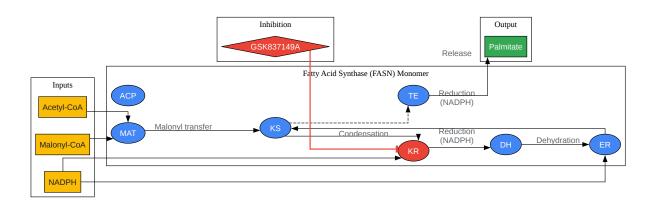


Parameter	Value	Enzyme	Substrates	Inhibition Type	Reference
Ki	~30 nM	Human FASN	Acetyl-CoA, Malonyl-CoA, NADPH	Reversible	[1][2][3]
Inhibition vs.	Competitive	Human FASN	Acetoacetyl- CoA	-	[2]
Inhibition vs. Acetoacetyl- CoA	Non- competitive	Human FASN	NADPH	-	[2]

The FASN Catalytic Cycle and GSK837149A's Point of Intervention

Fatty Acid Synthase is a large, homodimeric multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The process involves a series of reactions carried out by seven distinct catalytic domains.





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Caption: The FASN catalytic cycle and the inhibitory action of **GSK837149A** on the KR domain.

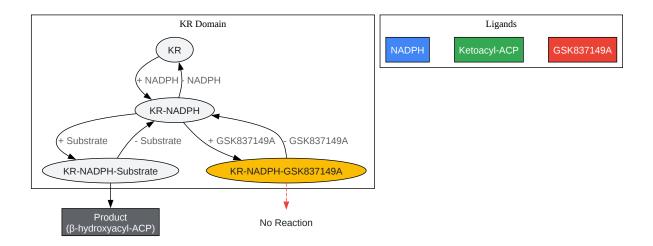
GSK837149A specifically targets the β -ketoacyl reductase (KR) domain, which is responsible for the first reductive step in the fatty acid elongation cycle. This step involves the NADPH-dependent reduction of a β -ketoacyl-ACP intermediate to a β -hydroxyacyl-ACP. By inhibiting this crucial step, **GSK837149A** effectively halts the entire fatty acid synthesis process.

Mechanism of Inhibition

Kinetic analyses have elucidated a specific mode of inhibition for **GSK837149A**. The competitive inhibition with respect to NADPH suggests that **GSK837149A** and NADPH likely compete for binding to the same or overlapping sites on the KR domain. Conversely, the noncompetitive inhibition with respect to acetoacetyl-CoA indicates that the inhibitor does not directly compete with the ketoacyl substrate for its binding site. It is proposed that **GSK837149A** may bind to the enzyme-ketoacyl-ACP complex.[1] Dead-end inhibition studies



with **GSK837149A** have suggested an ordered binding mechanism where NADPH binds to the enzyme first, followed by the inhibitor.[6]



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Caption: Proposed ordered binding and inhibitory mechanism of **GSK837149A** on the FASN KR domain.

Experimental Protocols

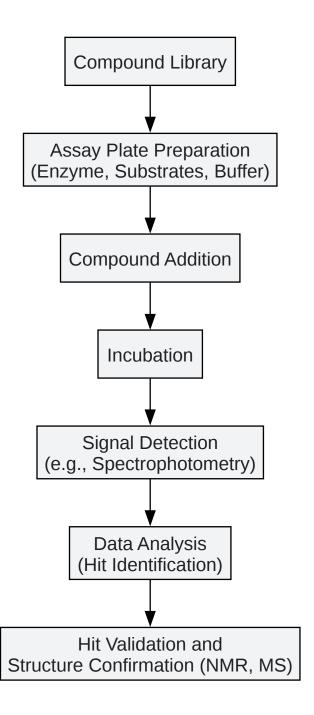
Detailed experimental protocols for the characterization of **GSK837149A** are not exhaustively publicly available. However, based on the literature, the following methodologies are central to its discovery and characterization.

High-Throughput Screening (HTS) for FASN Inhibitors

The initial identification of the chemical scaffold of **GSK837149A** was achieved through a high-throughput screening campaign designed to identify inhibitors of human FASN.



General Workflow:



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Caption: A generalized workflow for high-throughput screening to identify FASN inhibitors.

• Principle: A common method to monitor FASN activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.



- Reagents:
 - Purified human FASN
 - Acetyl-CoA
 - Malonyl-CoA
 - NADPH
 - Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)
 - Compound library
- Procedure:
 - Dispense FASN, acetyl-CoA, and malonyl-CoA into microplate wells.
 - Add compounds from the library to the wells.
 - Initiate the reaction by adding NADPH.
 - Monitor the change in absorbance at 340 nm over time using a microplate reader.
 - Compounds that inhibit the decrease in absorbance are identified as potential hits.
- Hit Confirmation: The structure of active compounds, such as the impurity that led to GSK837149A, is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Enzyme Inhibition Assays (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, steady-state kinetic experiments are performed.

• Principle: The initial reaction velocity is measured at various concentrations of the substrate and inhibitor. The data are then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the Ki and the mode of inhibition.



- Procedure (vs. NADPH):
 - A matrix of reactions is set up with varying concentrations of NADPH and a fixed, nonsaturating concentration of the other substrates (acetoacetyl-CoA or malonyl-CoA and acetyl-CoA).
 - For each NADPH concentration, a range of GSK837149A concentrations is tested.
 - The reaction is initiated, and the initial velocity is measured.
 - The data are plotted using a double-reciprocal plot (Lineweaver-Burk) or fitted directly to the Michaelis-Menten equation for different inhibition models. For competitive inhibition, the lines will intersect on the y-axis.
- Procedure (vs. Acetoacetyl-CoA):
 - A similar matrix is set up with varying concentrations of acetoacetyl-CoA and a fixed, saturating concentration of NADPH.
 - A range of **GSK837149A** concentrations is tested for each substrate concentration.
 - Data analysis is performed as described above. For non-competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the x-axis.

X-ray Crystallography

While a co-crystal structure of **GSK837149A** with the FASN KR domain is not explicitly reported in the reviewed literature, this technique is the gold standard for elucidating binding sites at atomic resolution. A study on a similar inhibitor, GSK2194069, successfully yielded a co-crystal structure with the human KR domain.[6]

General Protocol for Co-crystallization:

- Protein Expression and Purification: The human FASN KR domain is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
- Complex Formation: The purified KR domain is incubated with a molar excess of GSK837149A and NADPH to form the ternary complex.



- Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
- Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

Conclusion

GSK837149A is a well-characterized, potent, and selective inhibitor of the β-ketoacyl reductase domain of human FASN. Its specific binding to the KR domain, competitive inhibition with NADPH, and reversible nature make it an important chemical probe for studying the mechanism of FASN. While its development as a therapeutic agent may be hampered by poor cell permeability, the insights gained from **GSK837149A** are invaluable for the structure-based design of novel FASN inhibitors with improved pharmacological properties for the treatment of cancer and other metabolic diseases.

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